H-Cys-tyr-ala-ala-pro-leu-lys-pro-ala-lys-ser-cys-OH
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Overview
Description
The compound H-Cys-tyr-ala-ala-pro-leu-lys-pro-ala-lys-ser-cys-OH is a peptide analog known as JB1 trifluoroacetate salt. It is a 12-amino acid cyclic peptide and an analog of insulin-like growth factor 1 (IGF-1). This compound is used in various scientific research fields due to its ability to inhibit IGF-1 activity by preventing its binding to the IGF-1 receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Cys-tyr-ala-ala-pro-leu-lys-pro-ala-lys-ser-cys-OH involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Coupling: Each amino acid is coupled to the resin-bound peptide chain using coupling reagents such as HBTU or DIC.
Deprotection: The temporary protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of this peptide involves large-scale SPPS, which is automated to ensure high efficiency and yield. The process is optimized for scalability, purity, and cost-effectiveness. The final product is purified using high-performance liquid chromatography (HPLC) and lyophilized for storage .
Chemical Reactions Analysis
Types of Reactions
H-Cys-tyr-ala-ala-pro-leu-lys-pro-ala-lys-ser-cys-OH: undergoes various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds through oxidation.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like DTT (dithiothreitol).
Substitution: Amino acid residues can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or air oxidation.
Reduction: DTT or TCEP (tris(2-carboxyethyl)phosphine).
Substitution: Fmoc-protected amino acids and coupling reagents like HBTU.
Major Products Formed
Oxidation: Formation of cyclic disulfide bonds.
Reduction: Free thiol groups on cysteine residues.
Substitution: Peptide analogs with modified amino acid sequences.
Scientific Research Applications
H-Cys-tyr-ala-ala-pro-leu-lys-pro-ala-lys-ser-cys-OH: is widely used in scientific research due to its role as an IGF-1 receptor antagonist. Its applications include:
Chemistry: Studying peptide synthesis and modification techniques.
Biology: Investigating the role of IGF-1 in cellular growth and development.
Medicine: Exploring potential therapeutic uses in cancer treatment by inhibiting IGF-1 activity.
Industry: Developing peptide-based drugs and diagnostic tools.
Mechanism of Action
The compound exerts its effects by binding to the IGF-1 receptor, thereby inhibiting the binding of IGF-1. This inhibition prevents the activation of downstream signaling pathways involved in cell growth, proliferation, and survival. The molecular targets include the IGF-1 receptor and associated signaling molecules such as PI3K and Akt .
Comparison with Similar Compounds
H-Cys-tyr-ala-ala-pro-leu-lys-pro-ala-lys-ser-cys-OH: is unique due to its specific sequence and cyclic structure, which confer high affinity and specificity for the IGF-1 receptor. Similar compounds include:
IGF-1: The natural ligand for the IGF-1 receptor.
IGF-2: Another growth factor with similar functions.
Des(1-3)IGF-1: A truncated form of IGF-1 with enhanced potency.
Long R3 IGF-1: A modified form of IGF-1 with increased stability and activity.
Properties
IUPAC Name |
2-[[2-[[6-amino-2-[2-[[1-[6-amino-2-[[2-[[1-[2-[2-[[2-(2-aminopropanoylamino)-3-(7-hydroxy-3,8-dithiatricyclo[5.1.0.02,4]oct-5-en-4-yl)propanoyl]amino]propanoylamino]propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]propanoylamino]hexanoyl]amino]-3-oxopropanoyl]amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H88N14O15S2/c1-27(2)24-35(65-50(79)39-17-12-22-68(39)51(80)31(6)61-43(72)29(4)59-47(76)36(66-42(71)28(3)58)25-54-18-19-55(84)41(86-55)40(54)85-54)46(75)64-34(15-9-11-21-57)52(81)69-23-13-16-38(69)49(78)60-30(5)44(73)63-33(14-8-10-20-56)45(74)67-37(26-70)48(77)62-32(7)53(82)83/h18-19,26-41,84H,8-17,20-25,56-58H2,1-7H3,(H,59,76)(H,60,78)(H,61,72)(H,62,77)(H,63,73)(H,64,75)(H,65,79)(H,66,71)(H,67,74)(H,82,83) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWDBKYUARDUIEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C=O)C(=O)NC(C)C(=O)O)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C)NC(=O)C(CC34C=CC5(C(C3S4)S5)O)NC(=O)C(C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H88N14O15S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1249.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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